1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid

Description

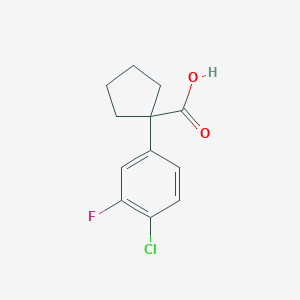

1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic acid (molecular formula: C₁₃H₁₂ClFO₂, molecular weight: 252.68 g/mol) is a cyclopentane-based carboxylic acid derivative featuring a phenyl ring substituted with chlorine (Cl) at position 4 and fluorine (F) at position 2. This substitution pattern enhances its electronic and steric properties, making it a candidate for pharmacological applications, particularly as an enzyme inhibitor . Its synthesis typically involves cyclopentane ring formation via Friedel-Crafts alkylation, followed by halogenation and oxidation steps, with industrial-scale purification achieved through recrystallization .

Properties

Molecular Formula |

C12H12ClFO2 |

|---|---|

Molecular Weight |

242.67 g/mol |

IUPAC Name |

1-(4-chloro-3-fluorophenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H12ClFO2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |

InChI Key |

ATIUYICJBXBUJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC(=C(C=C2)Cl)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluorobenzene with cyclopentanone in the presence of a base, followed by oxidation to form the carboxylic acid group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring with chlorine and fluorine substitutions can interact with hydrophobic pockets in proteins, affecting their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Impact of Halogen Substituents

- Chlorine vs. Fluorine : Chlorine’s stronger electron-withdrawing effect enhances electrophilic reactivity, while fluorine’s smaller size improves metabolic stability. The Cl/F combination in the target compound synergistically optimizes both properties for enzyme inhibition .

- Positional Isomerism : Shifting Cl/F positions (e.g., 2-Cl/5-F vs. 4-Cl/3-F) alters electronic distribution and steric interactions, affecting binding to biological targets .

Role of Ring Size

- Cyclopentane vs. Cyclopropane/Cyclobutane :

- Cyclopentane provides conformational flexibility , enabling better fit into enzyme active sites compared to strained cyclopropane .

- Cyclobutane derivatives exhibit intermediate rigidity, which may reduce off-target interactions in biological systems .

Biological Activity

1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClF O2, with a molecular weight of approximately 252.68 g/mol. The compound features a cyclopentane ring substituted with a carboxylic acid group and a phenyl group that includes both chlorine and fluorine substituents. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. Its ability to bind at active sites on these enzymes suggests potential therapeutic applications in diseases related to these metabolic processes.

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties, particularly through its interactions with proteins associated with tumor growth and progression .

The biological activity of this compound is primarily mediated through its structural characteristics, which allow it to interact with various protein targets. Key mechanisms include:

- Binding Affinity : The presence of halogen substituents enhances the compound's binding affinity to target proteins, which could lead to inhibition of their activity.

- Cellular Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and efficacy of the compound in live models.

- Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound will provide insights into its potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.